molecular formula C11H16N2O6 B11765745 (R)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

(R)-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate

Cat. No.: B11765745
M. Wt: 272.25 g/mol
InChI Key: CKUBHJSUJRDOFY-UOSDFWOXSA-N
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Description

®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is a chiral compound that features a pyridine ring and a dihydroxysuccinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate typically involves the following steps:

    Formation of ®-1-(pyridin-2-yl)ethanaMine: This can be achieved through the reduction of the corresponding pyridine derivative using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride.

    Synthesis of (2S,3S)-2,3-dihydroxysuccinate: This can be synthesized from maleic acid through a dihydroxylation reaction using osmium tetroxide as a catalyst.

    Coupling Reaction: The final step involves coupling ®-1-(pyridin-2-yl)ethanaMine with (2S,3S)-2,3-dihydroxysuccinate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The pyridine ring in ®-1-(pyridin-2-yl)ethanaMine can undergo oxidation reactions to form N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophiles like amines can be used for nucleophilic substitution.

Major Products

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Reduced pyridine derivatives.

    Substitution: Halogenated or aminated pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is used as a chiral ligand in asymmetric synthesis. It can also serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used to study enzyme-substrate interactions due to its chiral nature. It can also be used in the development of chiral drugs.

Medicine

In medicinal chemistry, ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is explored for its potential as a therapeutic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of chiral catalysts and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the dihydroxysuccinate moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(pyridin-2-yl)ethanaMine: Lacks the dihydroxysuccinate moiety.

    (2S,3S)-2,3-dihydroxysuccinate: Lacks the pyridine ring.

    ®-1-(pyridin-2-yl)ethanaMine (2R,3R)-2,3-dihydroxysuccinate: Different stereochemistry.

Uniqueness

®-1-(pyridin-2-yl)ethanaMine (2S,3S)-2,3-dihydroxysuccinate is unique due to its combination of a chiral pyridine ring and a dihydroxysuccinate moiety. This dual functionality allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H16N2O6

Molecular Weight

272.25 g/mol

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(1R)-1-pyridin-2-ylethanamine

InChI

InChI=1S/C7H10N2.C4H6O6/c1-6(8)7-4-2-3-5-9-7;5-1(3(7)8)2(6)4(9)10/h2-6H,8H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t6-;1-,2-/m10/s1

InChI Key

CKUBHJSUJRDOFY-UOSDFWOXSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=N1)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C1=CC=CC=N1)N.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

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